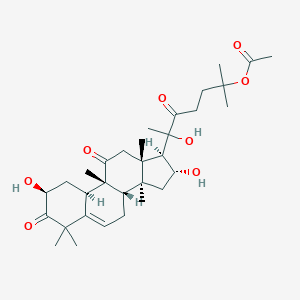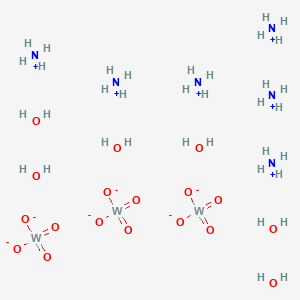
5-Butyl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Butyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H11N3S . It has a molecular weight of 157.24 g/mol . The compound is solid in physical form .
Synthesis Analysis
A new thiadiazole derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid (BuTD-COOH) was synthesized and used to modify the chitosan through amide linkages .Molecular Structure Analysis
The molecular structure of 5-Butyl-1,3,4-thiadiazol-2-amine consists of a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for the compound is 1S/C6H11N3S/c1-2-3-4-5-8-9-6 (7)10-5/h2-4H2,1H3, (H2,7,9) .Chemical Reactions Analysis
1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Physical And Chemical Properties Analysis
The compound has a melting point range of 192 - 194°C . It has a topological polar surface area of 80 Ų and a complexity of 99 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives, including 5-Butyl-1,3,4-thiadiazol-2-amine, have been studied for their potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells .
Antibacterial Properties
These compounds have shown significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
1,3,4-Thiadiazole derivatives also exhibit antifungal properties . This suggests their potential use in the treatment of fungal infections.
Antiparasitic Properties
Research has shown that 2-amino-1,3,4-thiadiazoles demonstrate antiparasitic activities . This opens up possibilities for their use in the treatment of parasitic diseases.
Inhibitory Activity Against Carbonic Anhydrase
These compounds have shown inhibitory activity against carbonic anhydrase , which is important for the treatment of glaucoma.
Inhibitory Activity Against Alpha-Glycosidase
2-Amino-1,3,4-thiadiazoles have demonstrated inhibitory activity against alpha-glycosidase , which is significant for the treatment of diabetes mellitus type 2.
Corrosion Inhibition
5-Butyl-1,3,4-thiadiazol-2-amine has been used as a corrosion inhibitor for brass in sea water samples .
Synthesis of Other Compounds
5-Butyl-1,3,4-thiadiazol-2-amine can be used in the synthesis of other compounds, such as 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride and 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea .
Mécanisme D'action
Target of Action
5-Butyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative . Thiadiazole derivatives have been found to possess a wide range of therapeutic activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Some thiadiazole derivatives have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.
Result of Action
It is known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
One study has found that a thiadiazole derivative inhibits the corrosion of brass in sea water samples , suggesting that environmental factors can indeed influence the action of thiadiazole derivatives.
Safety and Hazards
The safety information for 5-Butyl-1,3,4-thiadiazol-2-amine indicates that it has a GHS07 pictogram with a signal word of 'Warning’ . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Propriétés
IUPAC Name |
5-butyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPWERUANCLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364629 | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
14068-54-3 | |
| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)




![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)

